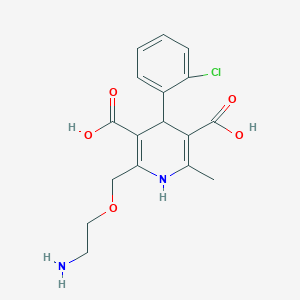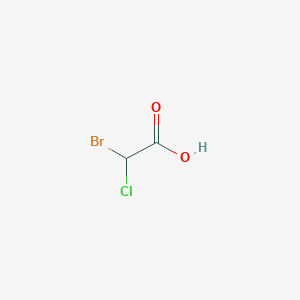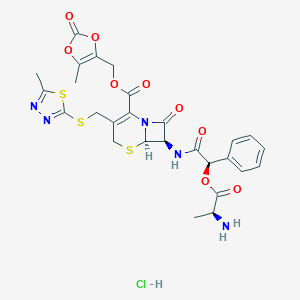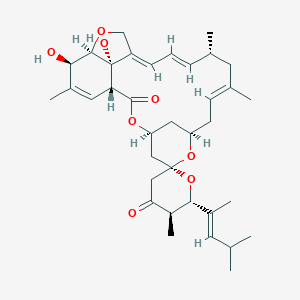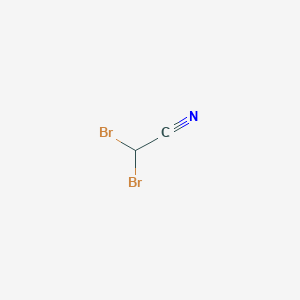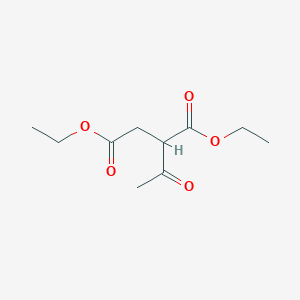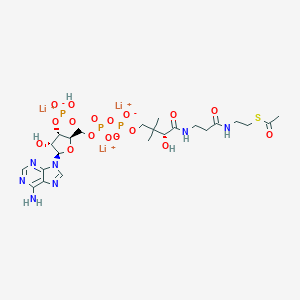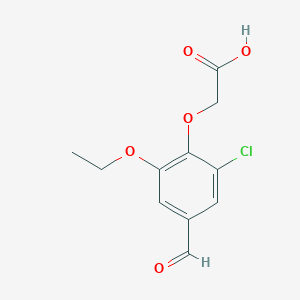
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid” is a chemical compound with the CAS Number: 428836-03-7 . It has a molecular weight of 258.66 . The IUPAC name for this compound is (2-chloro-6-ethoxy-4-formylphenoxy)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
This research could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality from a biological and industrial point of view .
Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
This research could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality from a biological and industrial point of view .
Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) have been investigated for their synthesis and pharmacological activities . These compounds are considered potential therapeutic candidates . Medicinal chemists use various chemical techniques and computational chemistry applications to study the utilization of these drugs and their biological effects .
This research could provide an opportunity for chemists to design new derivatives of phenoxy acetamide that could enhance life quality from a biological and industrial point of view .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These codes represent specific hazards related to the compound. For example, H302 indicates that it is harmful if swallowed, and H319 means it causes serious eye irritation .
Propriétés
IUPAC Name |
2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-2-16-9-4-7(5-13)3-8(12)11(9)17-6-10(14)15/h3-5H,2,6H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFZCETYAOULCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-6-ethoxy-4-formylphenoxy)acetic acid | |
CAS RN |
428836-03-7 |
Source


|
| Record name | 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

